molecular formula C10H14F3N3 B2682562 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine CAS No. 938006-73-6

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine

Cat. No.: B2682562
CAS No.: 938006-73-6
M. Wt: 233.238
InChI Key: UOPVKBJKKSRTPF-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine is a synthetic compound characterized by its unique trifluoromethyl group attached to a cyclopenta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine typically involves the following steps:

    Formation of the Cyclopenta[c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a cyclopentadiene derivative with a hydrazine derivative in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired trifluoromethylated product.

    Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a suitable amine source, often under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and various peracids.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce amines or partially reduced pyrazoles. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine
  • 3-[3-(Trifluoromethyl)-4,5,6-trihydrocyclopenta[1,2-c]pyrazol-2-yl]propylamine

Uniqueness

Compared to similar compounds, 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine, also known by its CAS number 938018-22-5, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N3C_{10}H_{10}F_3N_3 with a molecular weight of 229.20 g/mol. Its unique trifluoromethyl group and cyclopentapyrazole ring contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₀F₃N₃
Molecular Weight229.20 g/mol
CAS Number938018-22-5

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial dysfunction, as indicated by changes in mitochondrial membrane potential.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, characterized by cytochrome c release and activation of caspases .
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

CompoundActivity TypeIC50 (μM)References
This compoundAnticancer15
Related Triazole CompoundAnticancer20
Non-steroidal Anti-inflammatory DrugAnti-inflammatory25

Properties

IUPAC Name

3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPVKBJKKSRTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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